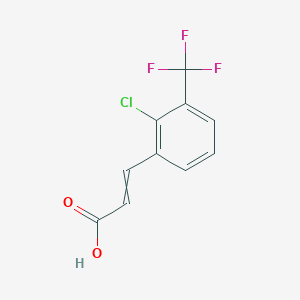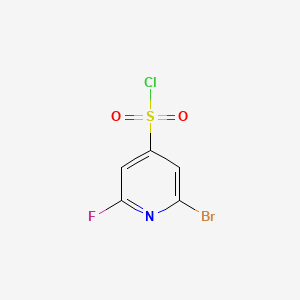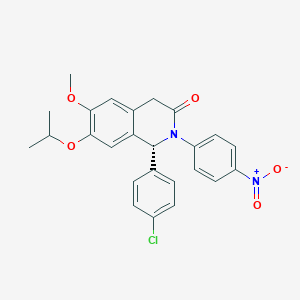
5-(2,6-Dimethoxyphenyl)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,6-Dimethoxyphenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. It is characterized by the presence of a thiophene ring substituted with a 2,6-dimethoxyphenyl group and an aldehyde functional group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethoxyphenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is reacted with a Vilsmeier reagent (formed from DMF and POCl3) to introduce the formyl group at the 2-position of the thiophene ring . Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,6-dimethoxyphenyl is coupled with a halogenated thiophene under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Vilsmeier-Haack reaction is favored due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product .
化学反应分析
Types of Reactions
5-(2,6-Dimethoxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: 5-(2,6-Dimethoxyphenyl)thiophene-2-carboxylic acid
Reduction: 5-(2,6-Dimethoxyphenyl)thiophene-2-methanol
Substitution: Various halogenated or nitrated derivatives of the thiophene ring.
科学研究应用
5-(2,6-Dimethoxyphenyl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers
作用机制
The mechanism of action of 5-(2,6-Dimethoxyphenyl)thiophene-2-carbaldehyde is largely dependent on its functional groups and the specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The thiophene ring can interact with various molecular targets, including proteins and nucleic acids, through π-π stacking and other non-covalent interactions .
相似化合物的比较
Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Contains a diphenylamino group instead of the 2,6-dimethoxyphenyl group.
2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups at the 2 and 5 positions of the thiophene ring.
2-Thiophenecarboxaldehyde: Contains a single aldehyde group at the 2-position of the thiophene ring.
Uniqueness
5-(2,6-Dimethoxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of the 2,6-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and pharmaceuticals .
属性
分子式 |
C13H12O3S |
|---|---|
分子量 |
248.30 g/mol |
IUPAC 名称 |
5-(2,6-dimethoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3S/c1-15-10-4-3-5-11(16-2)13(10)12-7-6-9(8-14)17-12/h3-8H,1-2H3 |
InChI 键 |
DCQLOTKCCOHZFU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=C(S2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one 9,9-dioxide](/img/structure/B14866922.png)



![5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine](/img/structure/B14866947.png)






![Tert-butyl exo-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14866999.png)
![(Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14867004.png)
